3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide
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Overview
Description
3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide is a chemical compound with a molecular formula of C14H18ClNO3S It is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, and a cyclopentyl group attached to a propanamide backbone
Preparation Methods
The synthesis of 3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form an intermediate, which is then reacted with 3-aminopropanoic acid to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis . The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Similar compounds to 3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide include:
4-amino-N-(4-chlorophenyl)benzenesulfonamide: This compound shares the 4-chlorophenyl and sulfonyl groups but differs in the amine substitution.
3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoic acid: Similar in structure but with a benzoic acid moiety instead of the cyclopentyl group.
3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid: This compound has an additional phenyl group and an imino linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19ClN2O3S |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylpropanamide |
InChI |
InChI=1S/C14H19ClN2O3S/c15-11-5-7-13(8-6-11)21(19,20)16-10-9-14(18)17-12-3-1-2-4-12/h5-8,12,16H,1-4,9-10H2,(H,17,18) |
InChI Key |
OEEOYDZYRTYJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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